![molecular formula C13H17FN2O B3200589 (4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone CAS No. 1018555-41-3](/img/structure/B3200589.png)
(4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone
Overview
Description
“(4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone” is a chemical compound with the molecular formula C13H17FN2O . It is also known as Methanone, 4-(aminomethyl)-1-piperidinyl- . The compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of “(4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone” consists of a piperidine ring bound to a phenyl group . The molecular weight of the compound is 236.29 g/mol .Safety and Hazards
The safety data sheet for a similar compound, 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride, suggests that it may cause irritation if inhaled, or if it comes into contact with skin or eyes . In case of exposure, the affected person should be moved to fresh air, rinse skin or eyes with water, and seek medical attention if symptoms persist .
Future Directions
Piperidine derivatives, including “(4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone”, have shown promise in various therapeutic applications . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model, may yield important leads in drug discovery .
properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(3-fluorophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-3-1-2-11(8-12)13(17)16-6-4-10(9-15)5-7-16/h1-3,8,10H,4-7,9,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLLQBOXXOOZGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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